molecular formula C11H16N2O3S B6644206 N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide

N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide

Cat. No. B6644206
M. Wt: 256.32 g/mol
InChI Key: NAAXUPAKYZFSOH-UHFFFAOYSA-N
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Description

N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide, commonly known as AM-404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. AM-404 is an inhibitor of the endocannabinoid reuptake transporter, which has been shown to modulate pain, inflammation, and other physiological processes.

Mechanism of Action

AM-404 works by inhibiting the reuptake of endocannabinoids, which are natural compounds produced by the body that modulate pain, inflammation, and other physiological processes. By inhibiting the reuptake of these compounds, AM-404 increases their availability in the body, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
AM-404 has been shown to have a number of biochemical and physiological effects. Studies have shown that AM-404 can modulate pain by inhibiting the reuptake of endocannabinoids, which are natural pain-relieving compounds produced by the body. Additionally, AM-404 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis. AM-404 has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

AM-404 has several advantages for lab experiments. It is a synthetic compound that is easy to produce, making it readily available for research purposes. Additionally, AM-404 has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of AM-404 is that it has not yet been approved for clinical use, meaning that its potential therapeutic applications are still being explored in preclinical studies.

Future Directions

There are several future directions for research on AM-404. One area of research is the potential use of AM-404 as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of AM-404 and its potential therapeutic applications. Finally, research is needed to explore the safety and efficacy of AM-404 in clinical trials, with the ultimate goal of developing it into a safe and effective treatment for pain, inflammation, and other conditions.

Synthesis Methods

The synthesis of AM-404 involves the reaction between 3-aminobenzylamine and 2-methylsulfonylpropanoyl chloride in the presence of pyridine as a catalyst. The resulting product is then purified through column chromatography to obtain pure AM-404.

Scientific Research Applications

AM-404 has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. Studies have shown that AM-404 can modulate pain by inhibiting the reuptake of endocannabinoids, which are natural pain-relieving compounds produced by the body. Additionally, AM-404 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions such as arthritis.

properties

IUPAC Name

N-[(3-aminophenyl)methyl]-2-methylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-8(17(2,15)16)11(14)13-7-9-4-3-5-10(12)6-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAXUPAKYZFSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=CC=C1)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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